molecular formula C4H9BrClN B6250145 (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride CAS No. 2680533-10-0

(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride

Cat. No.: B6250145
CAS No.: 2680533-10-0
M. Wt: 186.48 g/mol
InChI Key: ZLTKOHXIXUEERO-UHFFFAOYSA-N
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Description

(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C4H8BrN·HCl. It is a brominated amine derivative that is used in various chemical reactions and research applications. This compound is known for its reactivity and is often utilized in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride typically involves the bromination of allylamine followed by methylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methyl iodide or dimethyl sulfate as the methylating agent. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amines, while oxidation reactions can produce oxides or other oxidized compounds.

Scientific Research Applications

(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    (2-bromoprop-2-en-1-yl)(prop-2-en-1-yl)amine: This compound is similar in structure but has an additional allyl group.

    (2-bromoprop-2-en-1-yl)(ethyl)amine: This compound has an ethyl group instead of a methyl group.

Uniqueness

(2-bromoprop-2-en-1-yl)(methyl)amine hydrochloride is unique due to its specific reactivity and the presence of both a bromine atom and a methyl group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

CAS No.

2680533-10-0

Molecular Formula

C4H9BrClN

Molecular Weight

186.48 g/mol

IUPAC Name

2-bromo-N-methylprop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C4H8BrN.ClH/c1-4(5)3-6-2;/h6H,1,3H2,2H3;1H

InChI Key

ZLTKOHXIXUEERO-UHFFFAOYSA-N

Canonical SMILES

CNCC(=C)Br.Cl

Purity

95

Origin of Product

United States

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